Home > Products > Screening Compounds P120937 > 5-(4-methylphenylsulfonamido)-N-(4-(trifluoromethyl)phenyl)nicotinamide
5-(4-methylphenylsulfonamido)-N-(4-(trifluoromethyl)phenyl)nicotinamide - 878061-09-7

5-(4-methylphenylsulfonamido)-N-(4-(trifluoromethyl)phenyl)nicotinamide

Catalog Number: EVT-2517235
CAS Number: 878061-09-7
Molecular Formula: C20H16F3N3O3S
Molecular Weight: 435.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-(4-methylphenylsulfonamido)-N-(4-(trifluoromethyl)phenyl)nicotinamide is a novel compound identified through extensive synthetic efforts aimed at developing peripherally restricted cannabinoid-1 receptor (CB1R) antagonists. []

Molecular Structure Analysis

While a detailed molecular structure analysis is not provided in the literature, the compound is described as having a desired topological polar surface area (tPSA) value over 90 Ų, indicating a relatively large polar surface area. [] This property is significant for predicting blood-brain barrier penetration, contributing to its potential as a peripherally restricted CB1R antagonist.

Mechanism of Action

5-(4-methylphenylsulfonamido)-N-(4-(trifluoromethyl)phenyl)nicotinamide acts as a peripherally restricted CB1R antagonist. [] While the precise mechanism is not elaborated upon, this suggests that the compound binds to CB1R, particularly those located in peripheral tissues, and blocks the binding of endogenous cannabinoids, thereby inhibiting their signaling pathways.

Applications

The primary application of 5-(4-methylphenylsulfonamido)-N-(4-(trifluoromethyl)phenyl)nicotinamide explored in the literature is its potential as a treatment for obesity and related metabolic syndrome. [] This is attributed to its CB1R antagonist activity, which is known to influence feeding behavior and energy metabolism.

N-(2-(4-Bromophenylamino)-5-(trifluoromethyl)phenyl)nicotinamide (SRVIC30)

  • Compound Description: SRVIC30 is a nicotinamide derivative exhibiting antimetastatic effects in murine melanoma models. [] Topical administration of SRVIC30 in a murine subcutaneous melanoma model led to increased activity of peroxidase antioxidant enzymes and caspase-3-mediated cell death. [] This resulted in collagen deposition and inflammatory infiltrate in the treated tumors. [] Notably, SRVIC30 demonstrated no observable toxicity. []

3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide

  • Compound Description: This compound serves as a prodrug for the anti-inflammatory agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. [] It demonstrates good oral absorption in rats and is metabolized to release the active anti-inflammatory compound. []

4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide (Tasquinimod)

  • Compound Description: Tasquinimod is a second-generation quinoline-3-carboxamide analogue currently under investigation in phase III clinical trials for metastatic prostate cancer. [] Its structure features a planar quinoline unit with a carboxamide side chain at position 3 and a 4-(trifluoromethyl)phenyl group attached to the nitrogen. []

1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound, a peripherally restricted cannabinoid-1 receptor (CB1R) antagonist, emerged from a drug discovery program targeting obesity and metabolic syndrome. [] Its structure features a pyrazole core with diverse substituents, including a 4-(trifluoromethyl)phenyl ring linked via an ethynylthiophene spacer. []

2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)-carboxamide

  • Compound Description: This compound is a potent inhibitor of NF-κB and AP-1-mediated gene expression. [] It was discovered through high-throughput screening and solution-phase parallel synthesis, and effectively blocked both IL-2 and IL-8 levels in cells. [] This compound also showed activity in animal models of inflammation and immunosuppression. []

1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423)

  • Compound Description: DPC 423 is a potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. [, ] Metabolic studies in various species identified a unique glutathione (GSH) adduct, later characterized as an unusual glutamate conjugate. [, ] This conjugation was mediated by gamma-glutamyltranspeptidase (GGT) acting on the benzylamine moiety of DPC 423 and related analogs. []

(S)-1-(2-Hydroxyethyl)-4-methyl-N-[4-(methylsulfonyl) phenyl]-5-[2-(trifluoromethyl) phenyl]-1H-pyrrole-3-carboxamide (CS-3150)

  • Compound Description: CS-3150 is a novel nonsteroidal mineralocorticoid receptor antagonist that demonstrated preventive and therapeutic benefits in a rat model of deoxycorticosterone acetate (DOCA)/salt-induced hypertension. [] It effectively attenuated hypertension development, renal injury (proteinuria, hypertrophy, and histopathological changes), and suppressed the expression of fibrosis, inflammation, and oxidative stress markers. [] Remarkably, CS-3150 also improved existing renal damage independent of blood pressure reduction. []

Properties

CAS Number

878061-09-7

Product Name

5-(4-methylphenylsulfonamido)-N-(4-(trifluoromethyl)phenyl)nicotinamide

IUPAC Name

5-[(4-methylphenyl)sulfonylamino]-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Molecular Formula

C20H16F3N3O3S

Molecular Weight

435.42

InChI

InChI=1S/C20H16F3N3O3S/c1-13-2-8-18(9-3-13)30(28,29)26-17-10-14(11-24-12-17)19(27)25-16-6-4-15(5-7-16)20(21,22)23/h2-12,26H,1H3,(H,25,27)

InChI Key

VJCLYYBQJSHJKV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.